4-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-one
Description
Properties
Molecular Formula |
C10H8F2O2 |
|---|---|
Molecular Weight |
198.17 g/mol |
IUPAC Name |
4-(difluoromethoxy)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H8F2O2/c11-10(12)14-9-3-1-2-6-7(9)4-5-8(6)13/h1-3,10H,4-5H2 |
InChI Key |
NIFKJWWTZGASKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C(=CC=C2)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-difluoromethoxy-3-hydroxybenzaldehyde with bromomethyl cyclopropane through O-alkylation, followed by oxidation and N-acylation reactions . The reaction conditions are optimized to achieve high yields and purity.
Industrial Production Methods: For industrial-scale production, the process is often optimized for cost-effectiveness and scalability. The use of sodium hydroxide as an alkali in the final step has been shown to be more economical compared to other bases like sodium hydride or potassium tert-butoxide . This method ensures a high yield and purity of the final product, making it suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethoxy group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions typically involve nucleophilic or electrophilic reagents, depending on the desired substitution.
Major Products: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
4-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the phosphorylation of Smad2/3 proteins, which are involved in the TGF-β1 signaling pathway . This inhibition can reduce the expression of proteins associated with fibrosis, making it a potential therapeutic agent for conditions like idiopathic pulmonary fibrosis .
Comparison with Similar Compounds
Key Observations :
- 4-Position Substitution : The 4-methoxy analog () is structurally closest to the target compound. Methoxy groups generally enhance electron density, whereas difluoromethoxy introduces steric bulk and metabolic resistance due to fluorine’s electronegativity.
- Anticancer Activity : FCY-302 (), with a 4-isopropyl group, shows antiproliferative effects, suggesting that bulky 4-substituents may enhance cytotoxicity.
- Enzyme Inhibition: Dimethoxy and quinoline-triazole hybrids () exhibit AChE inhibition, highlighting the role of electron-rich substituents in targeting catalytic sites.
Comparison with Target Compound :
- The difluoromethoxy group may enhance AChE or CA inhibition by mimicking methoxy’s electron-donating effects while resisting oxidative metabolism.
Implications for Target Compound :
- The difluoromethoxy group could be introduced via nucleophilic substitution or fluorination of a methoxy precursor.
- Microwave-assisted methods () may improve yield and regioselectivity.
Physicochemical Properties
Electronic and steric properties vary with substituents:
Target Compound Insights :
- The difluoromethoxy group (molar mass ~196.16 g/mol) likely increases lipophilicity (logP) compared to methoxy analogs, enhancing blood-brain barrier penetration for CNS targets.
- Fluorine’s electronegativity may reduce HOMO energy, stabilizing interactions with enzyme active sites.
Biological Activity
4-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-one is a synthetic organic compound notable for its unique structural features and potential biological activities. The compound's molecular formula is C10H8F2O, and it includes a difluoromethoxy group attached to a dihydro-indenone core. This article delves into its biological activity, mechanisms of action, and implications for medicinal chemistry.
Synthesis and Structural Characteristics
The synthesis of this compound can involve various methods, including oxidation and reduction reactions. The presence of the difluoromethoxy group significantly alters the compound's electronic properties, enhancing its lipophilicity and potential biological activity. The structural uniqueness of this compound may lead to distinct reactivity patterns compared to other similar compounds.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, revealing its potential in various pharmacological applications.
Enzyme Inhibition
One of the primary mechanisms through which this compound exhibits biological activity is through the inhibition of cytochrome P450 enzymes. These enzymes are crucial for drug metabolism. Specifically, this compound has been identified as an inhibitor of CYP1A2, which plays a vital role in the metabolism of numerous pharmaceuticals. The interaction involves binding to the active site of the enzyme, leading to decreased catalytic activity. This inhibition can have significant implications for drug-drug interactions and overall pharmacokinetics.
Cellular Effects
The compound has shown effects on various cellular processes:
- Cell Proliferation : It inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This effect is mediated through modulation of cell signaling pathways and gene expression.
- Metabolic Pathways : this compound participates in metabolic pathways involving oxidation and conjugation reactions. The metabolites formed can exert additional biological effects or be excreted from the body.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Anticancer Activity : A study demonstrated that treatment with this compound resulted in significant reductions in cell viability in specific cancer cell lines. The study reported alterations in markers associated with apoptosis, indicating its potential as an anticancer agent.
- Antimycobacterial Activity : Research has indicated that compounds structurally related to this compound exhibit antimycobacterial properties by inhibiting DprE1, an essential enzyme for mycobacterial cell wall biosynthesis. This suggests that further exploration into this compound could yield effective treatments for tuberculosis .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
